Cas no 1203567-16-1 (benzyl 3-(hydroxymethyl)-4-methylpiperazine-1-carboxylate)

Benzyl 3-(hydroxymethyl)-4-methylpiperazine-1-carboxylate is a piperazine derivative with a hydroxymethyl substituent at the 3-position and a methyl group at the 4-position, protected by a benzyloxycarbonyl (Cbz) group. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where its functional groups allow for further derivatization. The hydroxymethyl group enhances solubility and reactivity, facilitating modifications, while the Cbz group provides selective deprotection options. Its structural features make it valuable for constructing complex molecules, including bioactive compounds and drug candidates. The compound is typically handled under controlled conditions due to its sensitivity to moisture and reactive groups.
benzyl 3-(hydroxymethyl)-4-methylpiperazine-1-carboxylate structure
1203567-16-1 structure
商品名:benzyl 3-(hydroxymethyl)-4-methylpiperazine-1-carboxylate
CAS番号:1203567-16-1
MF:C14H20N2O3
メガワット:264.320203781128
CID:5984325
PubChem ID:67182556

benzyl 3-(hydroxymethyl)-4-methylpiperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • benzyl 3-(hydroxymethyl)-4-methylpiperazine-1-carboxylate
    • EN300-2313767
    • SCHEMBL1842614
    • LJAJJCNSRNHCNI-UHFFFAOYSA-N
    • 1203567-16-1
    • インチ: 1S/C14H20N2O3/c1-15-7-8-16(9-13(15)10-17)14(18)19-11-12-5-3-2-4-6-12/h2-6,13,17H,7-11H2,1H3
    • InChIKey: LJAJJCNSRNHCNI-UHFFFAOYSA-N
    • ほほえんだ: OCC1CN(C(=O)OCC2C=CC=CC=2)CCN1C

計算された属性

  • せいみつぶんしりょう: 264.14739250g/mol
  • どういたいしつりょう: 264.14739250g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 292
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 53Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.8

benzyl 3-(hydroxymethyl)-4-methylpiperazine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2313767-2.5g
benzyl 3-(hydroxymethyl)-4-methylpiperazine-1-carboxylate
1203567-16-1 95%
2.5g
$1509.0 2024-06-20
Enamine
EN300-2313767-0.25g
benzyl 3-(hydroxymethyl)-4-methylpiperazine-1-carboxylate
1203567-16-1 95%
0.25g
$708.0 2024-06-20
Enamine
EN300-2313767-10g
benzyl 3-(hydroxymethyl)-4-methylpiperazine-1-carboxylate
1203567-16-1
10g
$3315.0 2023-09-15
Enamine
EN300-2313767-10.0g
benzyl 3-(hydroxymethyl)-4-methylpiperazine-1-carboxylate
1203567-16-1 95%
10.0g
$3315.0 2024-06-20
Enamine
EN300-2313767-5.0g
benzyl 3-(hydroxymethyl)-4-methylpiperazine-1-carboxylate
1203567-16-1 95%
5.0g
$2235.0 2024-06-20
Enamine
EN300-2313767-1.0g
benzyl 3-(hydroxymethyl)-4-methylpiperazine-1-carboxylate
1203567-16-1 95%
1.0g
$770.0 2024-06-20
Enamine
EN300-2313767-5g
benzyl 3-(hydroxymethyl)-4-methylpiperazine-1-carboxylate
1203567-16-1
5g
$2235.0 2023-09-15
Enamine
EN300-2313767-0.05g
benzyl 3-(hydroxymethyl)-4-methylpiperazine-1-carboxylate
1203567-16-1 95%
0.05g
$647.0 2024-06-20
Enamine
EN300-2313767-0.1g
benzyl 3-(hydroxymethyl)-4-methylpiperazine-1-carboxylate
1203567-16-1 95%
0.1g
$678.0 2024-06-20
Enamine
EN300-2313767-0.5g
benzyl 3-(hydroxymethyl)-4-methylpiperazine-1-carboxylate
1203567-16-1 95%
0.5g
$739.0 2024-06-20

benzyl 3-(hydroxymethyl)-4-methylpiperazine-1-carboxylate 関連文献

benzyl 3-(hydroxymethyl)-4-methylpiperazine-1-carboxylateに関する追加情報

Benzyl 3-(Hydroxymethyl)-4-Methylpiperazine-1-Carboxylate: A Comprehensive Overview

Benzyl 3-(hydroxymethyl)-4-methylpiperazine-1-carboxylate, also known by its CAS number 1203567-16-1, is a versatile compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential for use in advanced chemical systems. Recent studies have highlighted its role in the development of novel materials, particularly in the context of drug delivery systems and polymer chemistry.

The molecular structure of benzyl 3-(hydroxymethyl)-4-methylpiperazine-1-carboxylate is characterized by a piperazine ring, which is a six-membered ring containing two nitrogen atoms. The piperazine moiety is a key structural feature that contributes to the compound's reactivity and functionality. The hydroxymethyl group attached to the piperazine ring introduces hydrophilic properties, enhancing its solubility in polar solvents. Additionally, the benzyl group provides aromatic stability and enhances the compound's compatibility with organic solvents.

Recent research has focused on the synthesis and characterization of benzyl 3-(hydroxymethyl)-4-methylpiperazine-1-carboxylate, particularly in the context of its application as a building block for more complex molecules. For instance, studies have demonstrated its utility in the preparation of polymeric materials with tailored mechanical and thermal properties. The compound's ability to undergo various chemical transformations, such as nucleophilic substitution and condensation reactions, makes it an attractive candidate for use in polymer synthesis.

In terms of applications, benzyl 3-(hydroxymethyl)-4-methylpiperazine-1-carboxylate has shown promise in the field of drug delivery systems. Its unique combination of hydrophilic and hydrophobic groups allows for the development of nanocarriers that can encapsulate drugs and deliver them to specific targets within the body. This property is particularly valuable in the context of targeted drug delivery, where precise control over drug release is critical.

Furthermore, recent advancements in computational chemistry have enabled researchers to model the behavior of benzyl 3-(hydroxymethyl)-4-methylpiperazine-1-carboxylate at the molecular level. These studies have provided insights into the compound's interaction with biological systems and its potential for use in bio-inspired materials. Such findings underscore the importance of this compound in advancing our understanding of complex chemical systems.

In conclusion, benzyl 3-(hydroxymethyl)-4-methylpiperazine-1-carboxylate (CAS No: 1203567-16-1) is a multifaceted compound with significant potential in various scientific domains. Its unique structural features and reactivity make it an invaluable tool for researchers working on innovative materials and drug delivery systems. As ongoing research continues to uncover new applications for this compound, it is likely to play an increasingly important role in shaping future advancements in chemistry and materials science.

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